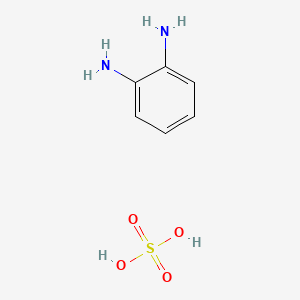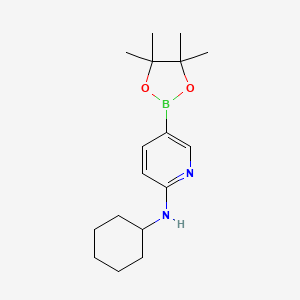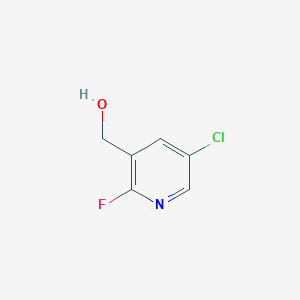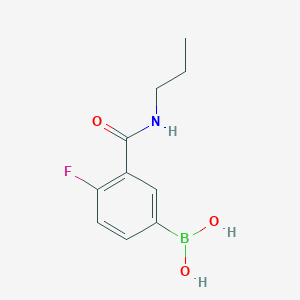
3-(4-Bromo-2-fluorofenoxi)piperidina
Descripción general
Descripción
3-(4-Bromo-2-fluorophenoxy)piperidine is a useful research compound. Its molecular formula is C11H13BrFNO and its molecular weight is 274.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromo-2-fluorophenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-2-fluorophenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología: Desarrollo de fármacos
3-(4-Bromo-2-fluorofenoxi)piperidina: es un compuesto valioso en farmacología, particularmente en el desarrollo de nuevos fármacos. Su estructura se encuentra a menudo en moléculas diseñadas para trastornos del sistema nervioso central (SNC) debido a su capacidad de cruzar la barrera hematoencefálica. Puede servir como un bloque de construcción en la síntesis de posibles agentes antipsicóticos o antidepresivos .
Ciencia de los materiales: Síntesis avanzada de polímeros
En la ciencia de los materiales, este compuesto se puede utilizar para crear polímeros novedosos con propiedades específicas. Por ejemplo, la incorporación de This compound en la columna vertebral de un polímero podría dar como resultado materiales con mayor estabilidad térmica y resistencia química, útiles en aplicaciones industriales de alto rendimiento .
Síntesis química: Catalizadores y reactivos
Los grupos reactivos bromo y flúor del compuesto lo convierten en un excelente candidato para su uso en síntesis química como catalizador o reactivo. Puede facilitar diversas transformaciones orgánicas, incluidas las reacciones de acoplamiento que son fundamentales en la construcción de moléculas complejas .
Bioquímica: Estudios de inhibición enzimática
En bioquímica, This compound se puede emplear en estudios de inhibición enzimática. Su estructura le permite unirse a los sitios activos de ciertas enzimas, ayudando así en el estudio de la cinética enzimática y el desarrollo de inhibidores enzimáticos .
Investigación médica: Imágenes de diagnóstico
Este compuesto puede tener aplicaciones en investigación médica, particularmente en imágenes de diagnóstico. Los derivados modificados de This compound podrían utilizarse como agentes de contraste en técnicas de imagen como la resonancia magnética nuclear (RMN) o la tomografía por emisión de positrones (PET), ayudando en el diagnóstico de diversas afecciones de salud .
Aplicaciones industriales: Optimización de procesos
En un contexto industrial, This compound se puede utilizar para optimizar los procesos de fabricación. Su incorporación a las rutas de síntesis puede optimizar la producción de productos químicos finos, reduciendo pasos y mejorando los rendimientos .
Propiedades
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBKYIDBCZAEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine](/img/structure/B1451391.png)









![3-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B1451406.png)

